molecular formula C19H13F2N3OS B7480278 N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

Cat. No. B7480278
M. Wt: 369.4 g/mol
InChI Key: OWKIYTHZKPUQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide, also known as DPIT, is a chemical compound with potential applications in scientific research. It is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide exerts its effects by binding to and modulating the activity of ion channels, such as TRPV1. It has been shown to inhibit the activity of TRPV1 channels, leading to a reduction in pain sensation and inflammation. N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide may also have other mechanisms of action that are currently being studied.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of TRPV1 activity, reduction in pain sensation and inflammation, and potential therapeutic effects for neurological disorders. It has also been shown to have low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide in lab experiments is its specificity for certain ion channels, such as TRPV1. This allows for more targeted and specific studies of these channels and their role in various physiological processes. However, one limitation of using N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide. One area of interest is its potential therapeutic applications for neurological disorders, such as epilepsy and neuropathic pain. Other potential future directions include studying its effects on other ion channels and its potential as a tool for studying ion channel function in various physiological processes. Additionally, further studies on its pharmacokinetic properties and toxicity profile would be useful for its potential development as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide involves several steps, including the reaction of 2,5-difluoroaniline with 2-bromo-6-phenylimidazo[2,1-b][1,3]thiazole, followed by coupling with acetic anhydride. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide has also been studied for its potential as a therapeutic agent for various neurological disorders, such as epilepsy and neuropathic pain.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c20-13-6-7-15(21)16(8-13)22-18(25)9-14-11-26-19-23-17(10-24(14)19)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKIYTHZKPUQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

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